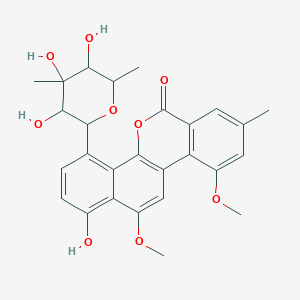
Albacarcin M
Vue d'ensemble
Description
Albacarcin M is a compound with the molecular formula C27H28O9 . It is also known by other names such as Chrysomycin B and 1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one . The molecular weight of Albacarcin M is 496.5 g/mol .
Molecular Structure Analysis
The IUPAC name for Albacarcin M is 1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one . The InChI and Canonical SMILES strings provide a textual representation of the molecule’s structure .
Physical And Chemical Properties Analysis
Albacarcin M has a molar mass of 496.51 . Other physical and chemical properties are not provided in the search results.
Applications De Recherche Scientifique
Anti-Tuberculosis Agent
Chrysomycin B has been found to have potent anti-tuberculosis activity against both wild-type Mycobacterium tuberculosis and a number of clinically isolated MDR M. tuberculosis strains . This makes it a promising candidate for the development of new anti-tuberculosis drugs.
Treatment of Methicillin-Resistant Staphylococcus Aureus (MRSA)
Chrysomycin A, a compound closely related to Chrysomycin B, has demonstrated superior efficacy in treating methicillin-resistant S. aureus (MRSA) compared to vancomycin hydrochloride . This suggests that Chrysomycin B may also have potential applications in treating MRSA infections.
Eradication of Biofilms
Research has shown that Chrysomycin A is highly active against S. aureus persisters and robustly eradicates biofilms in vitro . Given the structural similarities, Chrysomycin B might also be effective in eradicating biofilms, which are often resistant to conventional antibiotics.
Potential Use in Mutant Strains
Comparative transcriptome analysis of two Chrysomycin-producing wild-type and mutant strains of Streptomyces sp. 891 has shown significant differences in chrysomycin BGC-related gene expression . This suggests that Chrysomycin B might have potential applications in the study of mutant strains and could contribute to increased yield of Chrysomycin A and decreased yield of Chrysomycin B for mutant 891-B6 .
Mécanisme D'action
Target of Action
Chrysomycin B, also known as Albacarcin M, primarily targets Mycobacterium tuberculosis . It has been found to be bactericidal to both planktonic and intracellular M. tuberculosis . The compound also exhibits potent anti-tuberculosis activity against both wild-type Mycobacterium tuberculosis and a number of clinically isolated multi-drug-resistant M. tuberculosis strains .
Mode of Action
Chrysomycin B exerts its antimicrobial activity by interacting with DNA at specific sequences and inhibiting the topoisomerase . Topoisomerases are enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle. By inhibiting this enzyme, Chrysomycin B interferes with the normal cell cycle, leading to the death of the bacteria .
Biochemical Pathways
Chrysomycin B affects the biosynthetic pathways for the cell wall peptidoglycan and lysine precursors . It directly binds to GlmU and DapD, which are involved in these pathways, and inhibits the acetyltransferase activities by competition with their mutual substrate acetyl-CoA . This disruption of critical cellular processes leads to the bactericidal effect of Chrysomycin B .
Pharmacokinetics
A study on chrysomycin a, a closely related compound, showed that the formulation of chrysomycin a into a self-micelle solid dispersion improved its solubility and enhanced its oral bioavailability . Similar strategies might be applicable to Chrysomycin B to improve its bioavailability.
Result of Action
The primary result of Chrysomycin B’s action is the death of the targeted bacteria. It has been found to be bactericidal to both planktonic and intracellular M. tuberculosis . It also shows potent anti-tuberculosis activity against both wild-type Mycobacterium tuberculosis and a number of clinically isolated multi-drug-resistant M. tuberculosis strains .
Action Environment
The action of Chrysomycin B can be influenced by environmental factors. For instance, the compound was isolated from an actinomycete found in a coastal area in Kerala , suggesting that the production of Chrysomycin B might be influenced by the marine environment.
Propriétés
IUPAC Name |
1-hydroxy-10,12-dimethoxy-8-methyl-4-(3,4,5-trihydroxy-4,6-dimethyloxan-2-yl)naphtho[1,2-c]isochromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPYMDSMDBCKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918862 | |
| Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Albacarcin M | |
CAS RN |
83852-56-6, 92934-54-8 | |
| Record name | Chrysomycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083852566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albacarcin M | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Anhydro-6-deoxy-1-(1-hydroxy-10,12-dimethoxy-8-methyl-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)-3-C-methylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



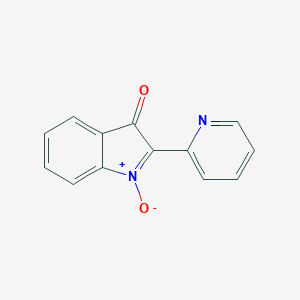
![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)
![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)
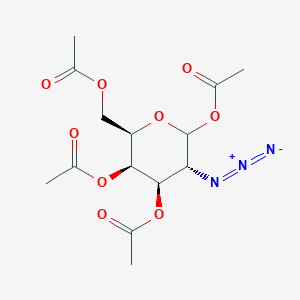
![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)
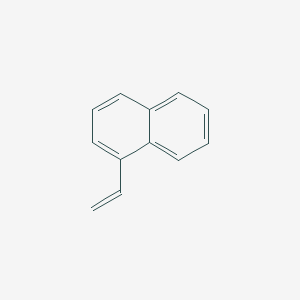
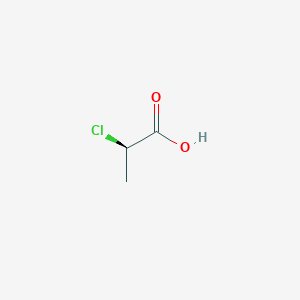

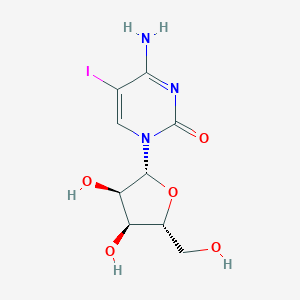
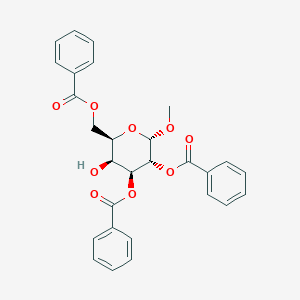
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)
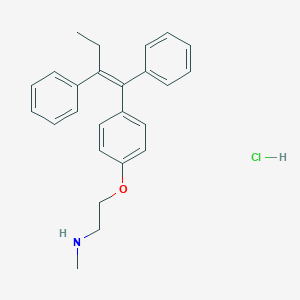
![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)